molecular formula C21H27N5O2S B2942715 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1172295-33-8

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2942715
CAS RN: 1172295-33-8
M. Wt: 413.54
InChI Key: NRLKGUOTFTXQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. It is a heterocyclic aromatic compound that is colorless, solid and has a slight aromatic odor . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . Piperazine derivatives can be synthesized through a variety of methods, including the reaction of diethanolamine with hydrogen .


Molecular Structure Analysis

The benzimidazole group consists of a fused benzene and imidazole ring. It contains a five-membered ring, with two nitrogen atoms at positions 1 and 3, fused to a benzene ring . Piperazine, on the other hand, is a six-membered ring with two nitrogen atoms at opposite positions .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution . Piperazine and its derivatives are often used in the synthesis of polymers, resins, and pharmaceuticals .


Physical And Chemical Properties Analysis

Benzimidazole is a crystalline solid at room temperature and is soluble in common organic solvents . Piperazine is a hygroscopic organic compound that is often found as a liquid due to its low melting point .

Scientific Research Applications

Sulfonamide Antibiotics and Environmental Impact

Sulfonamides are a class of synthetic antibiotics characterized by the presence of a sulfonamide group. These compounds have been extensively studied for their antibacterial properties and are utilized in the treatment of a wide range of bacterial infections. Beyond their medical applications, sulfonamides have been investigated for their environmental persistence and impact, as well as their potential roles in biocidal, antifungal, and antitumor activities.

Environmental Persistence and Ecotoxicity

  • Sulfonamides, due to their widespread use, have been detected in various environmental matrices, raising concerns regarding their persistence and potential to induce antibiotic resistance in microbial populations. Studies have focused on understanding the fate, behavior, and ecotoxicity changes of sulfonamides in aquatic environments and during water treatment processes. The research emphasizes the importance of advanced oxidation processes (AOPs) in effectively reducing the toxicity of sulfonamides in water treatment, suggesting that these methods could mitigate the environmental impact of such compounds (Li et al., 2021).

Antibacterial and Antitumor Properties

  • Sulfonamides have been explored not only for their antibacterial activities but also for their potential antitumor properties. The structural versatility of sulfonamides allows for the synthesis of derivatives with enhanced biological activities, including antitumor effects. This area of research underscores the chemical group's significance in the development of new therapeutic agents targeting various diseases, highlighting the ongoing interest in sulfonamide chemistry for drug discovery and development (Azevedo-Barbosa et al., 2020).

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its biological target, benzimidazole derivatives are often used in medicinal chemistry due to their ability to interact with biological targets like enzymes and receptors . Piperazine derivatives are widely used in pharmaceuticals, including antipsychotics and antihistamines .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Generally, care should be taken when handling organic compounds to avoid ingestion, inhalation, or contact with skin and eyes .

Future Directions

The development of new benzimidazole and piperazine derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds are often used as building blocks in the synthesis of pharmaceuticals, and new derivatives with improved potency, selectivity, and safety profiles are continually being sought .

properties

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-23(2)29(27,28)25-14-12-24(13-15-25)17-21-22-19-10-6-7-11-20(19)26(21)16-18-8-4-3-5-9-18/h3-11H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLKGUOTFTXQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.